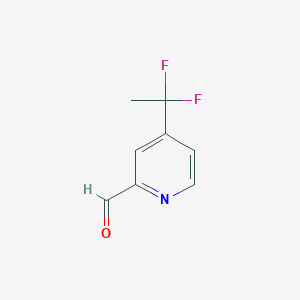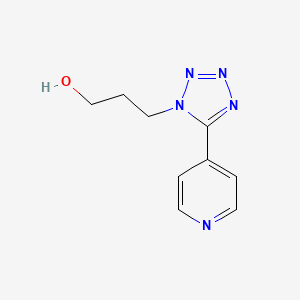
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is not fully understood. However, it has been suggested that the tetrazole group in the compound may play a role in its biological activity. The tetrazole group has been shown to have a high affinity for metal ions, which may contribute to the compound's potential as a metal ion sensor. Additionally, the compound's ability to form coordination complexes may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol have been studied in vitro. It has been shown to have antimicrobial and antifungal properties, with activity against various strains of bacteria and fungi. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of cancer, with studies showing its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol in laboratory experiments is its ability to form coordination complexes with metal ions. This property makes it a useful ligand in coordination chemistry and the development of metal-organic frameworks. Additionally, its antimicrobial and antifungal properties make it a potential therapeutic agent. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol. One area of research could be the development of new coordination complexes and metal-organic frameworks using this compound as a ligand. Additionally, further studies could be conducted to explore the compound's antimicrobial and antifungal properties and its potential as a therapeutic agent for the treatment of cancer. Finally, the development of new fluorescent sensors for the detection of metal ions using this compound could also be an area of future research.
Métodos De Síntesis
The synthesis of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol involves the reaction of 4-pyridylhydrazine and 3-bromopropan-1-ol in the presence of sodium azide. The reaction takes place in anhydrous ethanol, and the product is obtained through the purification process. This method has been optimized to obtain a high yield of the product and has been used in various studies.
Aplicaciones Científicas De Investigación
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and has shown promising results in the development of metal-organic frameworks. This compound has also been studied for its antimicrobial and antifungal properties and has shown potential as a therapeutic agent. Additionally, it has been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.
Propiedades
IUPAC Name |
3-(5-pyridin-4-yltetrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-1-6-14-9(11-12-13-14)8-2-4-10-5-3-8/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUJZDWDWKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=NN2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


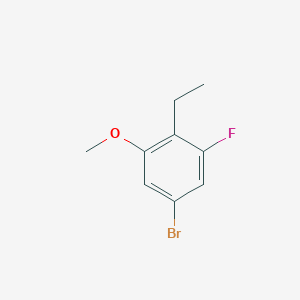
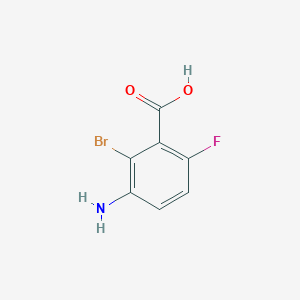
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
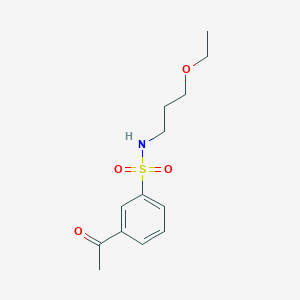
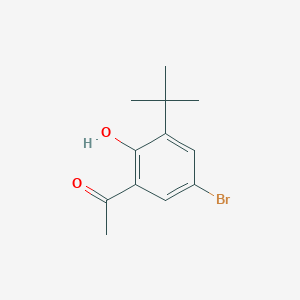
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

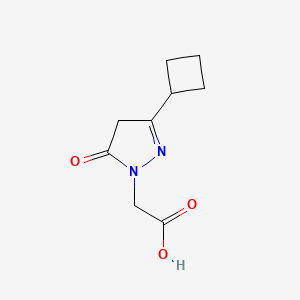
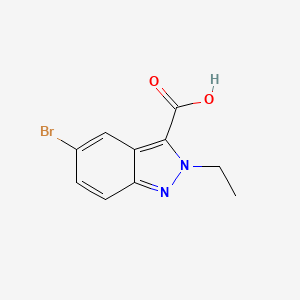
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
